

Thermochemical Profile of (2E)-4-Methoxy-2-butenoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B032713

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the available thermochemical data for **(2E)-4-Methoxy-2-butenoic Acid**. In the absence of direct experimental thermochemical values, this guide presents predicted data, outlines standard experimental protocols for the determination of such data, and details a robust computational methodology for its theoretical estimation.

Physicochemical and Predicted Data

While experimental thermochemical data for **(2E)-4-Methoxy-2-butenoic Acid** is not readily available in the current literature, its fundamental physicochemical properties and some predicted values have been compiled. This information is essential for any experimental or computational study of the molecule.

Property	Value	Source
Molecular Formula	C5H8O3	[1][2]
Molecular Weight	116.115 g/mol	[1][2]
CAS Number	63968-74-1	[1][2][3]
Predicted pKa	4.37 ± 0.10	[1]
Predicted Density	1.098 ± 0.06 g/cm ³	
Predicted Boiling Point	248.3 ± 23.0 °C	
Predicted Melting Point	66-67 °C	

Experimental Protocols for Thermochemical Data Determination

To determine the key thermochemical properties of **(2E)-4-Methoxy-2-butenic Acid**, standard experimental procedures would be employed. The following sections detail the methodologies for measuring the enthalpy of combustion and fusion.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is typically derived from the enthalpy of combustion ($\Delta_c H^\circ$), measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample (approximately 0.5-1.0 g) of high-purity **(2E)-4-Methoxy-2-butenic Acid** is placed in a crucible within the bomb calorimeter.
- **Pressurization:** The bomb is filled with high-purity oxygen to a pressure of around 30 atm.
- **Ignition and Measurement:** The sample is ignited, and the temperature change of the surrounding water in the calorimeter is meticulously recorded until it reaches a maximum and then begins to cool.

- **Data Analysis:** The corrected temperature rise is determined, accounting for any heat exchange with the surroundings.
- **Calculation of Heat of Combustion:** The heat of combustion is calculated using the total heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the corrected temperature rise.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 5-10 mg) of **(2E)-4-Methoxy-2-butenoic Acid** is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Heating Program:** The sample and reference pans are heated at a constant rate.
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is recorded as a function of temperature.
- **Data Analysis:** The enthalpy of fusion ($\Delta_{\text{fus}}H$) is determined by integrating the area of the peak corresponding to the melting transition.

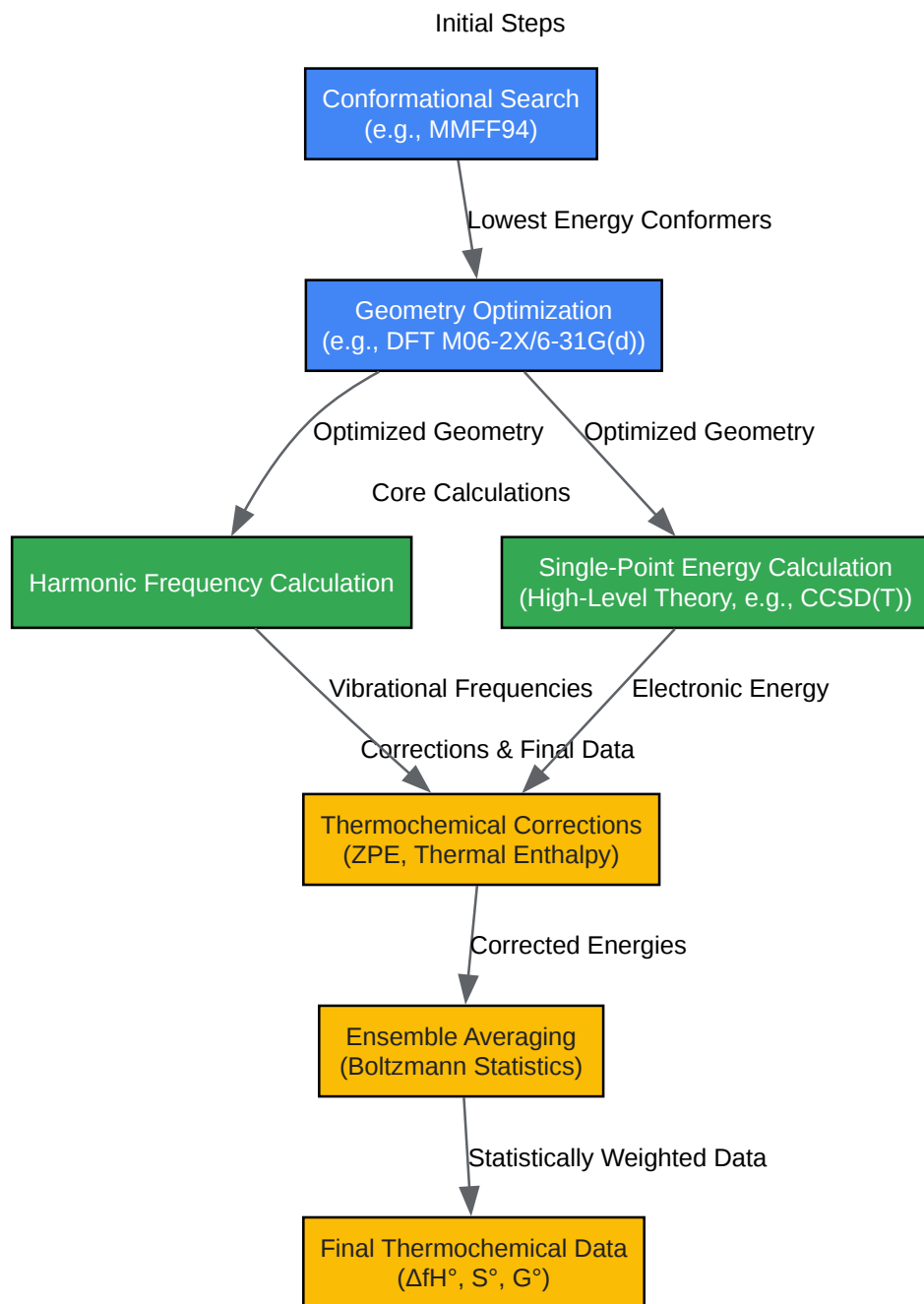
Computational Approach to Thermochemistry

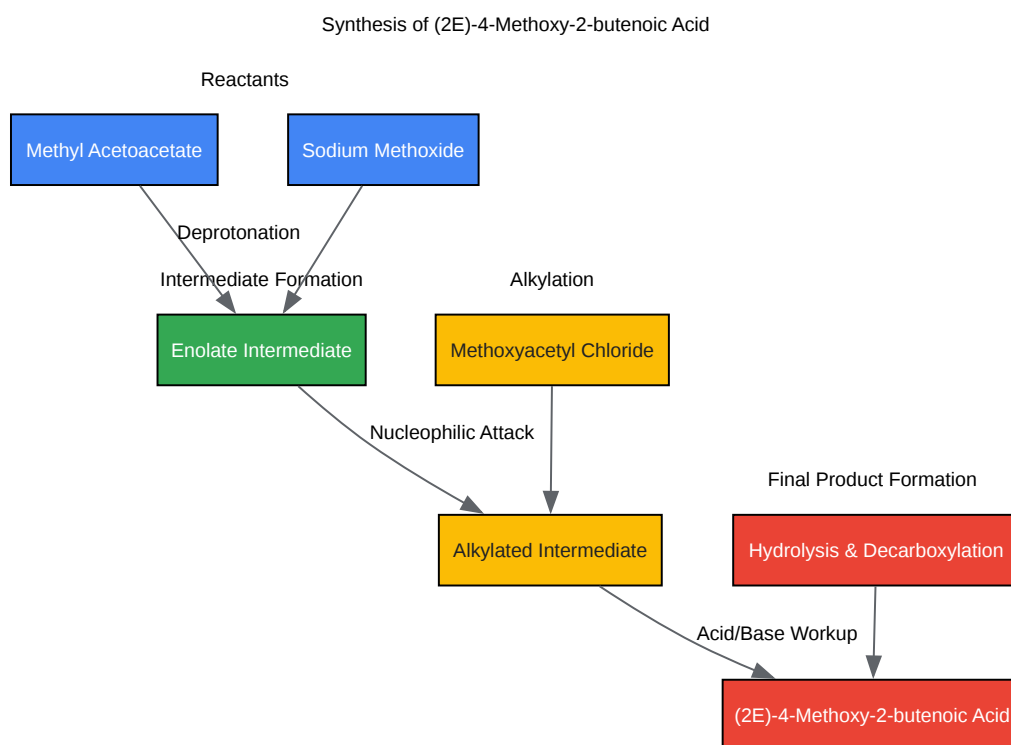
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like **(2E)-4-Methoxy-2-butenoic Acid**.

[4][5][6][7][8] High-accuracy composite ab initio methods are particularly well-suited for this purpose.[5][6][7]

A typical computational workflow would involve the following steps:

Computational Thermochemistry Workflow





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